Necrostatin-1

Descripción

inhibits death domain receptor-stimulated apoptosis; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

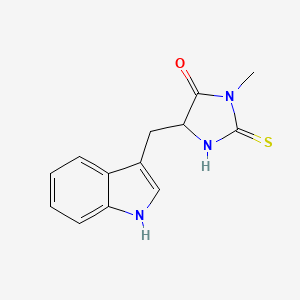

5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUWMXQFNYDOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385186 | |

| Record name | Necrostatin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4311-88-0 | |

| Record name | Necrostatin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Necrostatin-1: A Deep Dive into the Mechanism of RIPK1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Necrostatin-1 (Nec-1) has emerged as a cornerstone chemical probe in the study of regulated necrosis, or necroptosis, a form of programmed cell death critical in various physiological and pathological processes. This guide provides a comprehensive overview of the molecular mechanism of action of Nec-1, focusing on its interaction with its primary target, Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into the quantitative aspects of its inhibitory action, detail key experimental protocols for its study, and visualize the complex signaling pathways it modulates.

Core Mechanism of Action: Allosteric Inhibition of RIPK1

This compound is a potent and selective small-molecule inhibitor of RIPK1, a serine/threonine kinase that plays a pivotal role as a central regulator of cell death and inflammation.[1] The primary mechanism of action of Nec-1 is not through direct competition with ATP at the kinase's active site, but rather through allosteric inhibition.[2]

Nec-1 binds to a specific hydrophobic pocket located between the N- and C-termini of the RIPK1 kinase domain.[1] This binding event induces a conformational change that locks the kinase in an inactive state.[1][3] A critical consequence of this induced conformational change is the prevention of RIPK1 autophosphorylation, a key step in its activation.[4][5] Specifically, phosphorylation of RIPK1 at sites such as Serine 166 is a crucial activation event for its kinase-dependent functions, which is effectively blocked by Nec-1.[3][4]

By inhibiting the kinase activity of RIPK1, this compound prevents the recruitment and subsequent phosphorylation of its downstream substrate, RIPK3. This, in turn, blocks the formation of the functional necrosome, an amyloid-like signaling complex comprising activated RIPK1 and RIPK3.[2][6] The necrosome is responsible for recruiting and phosphorylating the terminal effector of the necroptosis pathway, Mixed Lineage Kinase Domain-Like protein (MLKL).[6] Therefore, Nec-1's inhibition of RIPK1 effectively halts the entire downstream signaling cascade, preventing MLKL-mediated plasma membrane rupture and subsequent necroptotic cell death.[3][4]

It is important to note that while Nec-1 is a specific inhibitor of RIPK1's pro-necrotic kinase function, it does not interfere with RIPK1's scaffolding functions that are involved in pro-survival signaling, such as NF-κB activation.[7] However, some studies suggest that at higher concentrations, Nec-1 may have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO).[5][8]

Quantitative Data Summary

The efficacy of this compound has been quantified in various cellular and biochemical assays. The following tables summarize key chemical properties and inhibitory concentrations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | [9][10] |

| Molecular Formula | C₁₃H₁₃N₃OS | [9][10] |

| Molecular Weight | 259.33 g/mol | [9][10] |

| CAS Number | 4311-88-0 | [10][11] |

Table 2: In Vitro Efficacy of this compound

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Necroptosis Inhibition | FADD-deficient Jurkat cells | EC₅₀ | 490 nM | [5][8][12] |

| Necroptosis Inhibition | 293T cells (TNF-α-induced) | EC₅₀ | 490 nM | [5] |

| RIPK1 Kinase Inhibition | In vitro kinase assay | EC₅₀ | 182 nM | [8][10] |

Signaling Pathway Visualizations

The following diagrams illustrate the necroptosis signaling pathway and the precise point of intervention by this compound.

References

- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. In Vitro Kinase Assays. [bio-protocol.org]

The Role of Necrostatin-1 in Inhibiting RIPK1 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a key signaling node. The discovery of Necrostatin-1 (Nec-1), a potent and selective small-molecule inhibitor of RIPK1, has been instrumental in elucidating the mechanisms of necroptosis and has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the role of Nec-1 in inhibiting RIPK1 kinase, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Allosteric Inhibition of RIPK1

This compound functions as a highly specific allosteric inhibitor of RIPK1.[1] It binds to a hydrophobic pocket within the kinase domain of RIPK1, distinct from the ATP-binding site.[1][2] This binding event locks RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation.[1][3] The stabilization of this inactive state is crucial, as RIPK1 kinase activity is an essential prerequisite for the initiation of the necroptotic cascade.[1] Specifically, Nec-1 has been shown to inhibit the phosphorylation of RIPK1 at key serine residues, such as Ser166, which is considered a biomarker for RIPK1 activation and necroptosis.[4][5]

Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα) in the absence of caspase-8 activity, activated RIPK1 recruits and phosphorylates RIPK3.[6] This interaction leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[6] Nec-1, by inhibiting RIPK1, effectively prevents the recruitment and activation of RIPK3, thereby halting the assembly of the necrosome and blocking the downstream signaling events that lead to cell death.[6] It is important to note that Nec-1 does not directly inhibit the kinase activity of RIPK3.[7][8]

Quantitative Data on this compound Activity

The efficacy of this compound and its analogs has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data for easy comparison.

| Compound | Assay Type | Target | IC50 / EC50 | Reference |

| This compound | RIPK1 Kinase Assay | Human RIPK1 | ~182 nM (EC50) | [9] |

| This compound | Cellular Necroptosis Assay (FADD-deficient Jurkat cells) | Necroptosis | ~494 nM (EC50) | [9][10] |

| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 Kinase Assay | Human RIPK1 | More stable than Nec-1 | [11] |

| Necrostatin-1i | RIPK1 Kinase Assay | Human RIPK1 | ~100x less effective than Nec-1 | [11] |

Signaling Pathway of Necroptosis and Inhibition by this compound

The following diagram illustrates the signaling cascade of TNF-induced necroptosis and the point of intervention by this compound.

Caption: TNF-induced necroptosis pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro RIPK1 Kinase Assay

This assay measures the ability of this compound to directly inhibit the kinase activity of recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 (e.g., GST-hRIPK1)

-

Kinase Assay Buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl₂)[11]

-

ATP (cold and ³²P-γ-ATP)[11]

-

This compound (and analogs like Nec-1i, Nec-1s) dissolved in DMSO

-

SDS-PAGE gels and transfer apparatus

-

Nitrocellulose membrane

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO. The final DMSO concentration in all reactions should be equal.[11]

-

In a microcentrifuge tube, incubate recombinant human RIPK1 (0.2 µg) with the desired concentration of this compound or control compound in kinase assay buffer for 15-30 minutes at 30°C.[10][11]

-

Initiate the kinase reaction by adding a mixture of cold ATP (10 µM) and ³²P-γ-ATP (10 µCi) to each tube.[11]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Visualize the phosphorylated RIPK1 band by autoradiography or phosphorimaging.[10]

-

Quantify the band intensity to determine the extent of inhibition. The autophosphorylation in the DMSO-only control is set to 100%.[8]

Cellular Necroptosis Assay

This assay assesses the ability of this compound to protect cells from induced necroptosis.

Materials:

-

Cell line susceptible to necroptosis (e.g., L929, HT-29, FADD-deficient Jurkat cells)[7][10][12]

-

Cell culture medium and supplements

-

Necroptosis-inducing agents:

-

This compound dissolved in DMSO

-

Cell viability assay reagent (e.g., Propidium Iodide, Sytox Green, or CellTiter-Glo®)[2][8][14]

-

Plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.[2][8]

-

Add the necroptosis-inducing agents to the wells.

-

Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell line and stimuli.[2][8]

-

Measure cell death using a chosen viability assay. For example, with Propidium Iodide or Sytox Green, stain the cells and quantify the percentage of positive cells using a fluorescence microscope or flow cytometer.[2][8] With CellTiter-Glo®, measure the luminescence which is proportional to the number of viable cells.[14]

-

Calculate the EC50 value of this compound, which is the concentration that provides 50% protection against necroptosis.

Immunoblotting for Phosphorylated RIPK1

This method is used to confirm the on-target effect of this compound by detecting the inhibition of RIPK1 phosphorylation in a cellular context.

Materials:

-

Cells treated as in the Cellular Necroptosis Assay

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treating the cells with necroptosis inducers and this compound, wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total RIPK1 and a loading control to normalize the data. A decrease in the p-RIPK1/total RIPK1 ratio in Nec-1 treated cells indicates specific inhibition.[15]

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the efficacy of this compound.

Caption: Workflow for evaluating this compound's inhibitory activity.

Off-Target Effects and Considerations

While Nec-1 is a powerful tool, it is essential to be aware of its potential off-target effects. Notably, Nec-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[11] For studies where IDO activity is a concern, the use of Necrostatin-1s (7-Cl-O-Nec-1) is recommended, as it is a more specific RIPK1 inhibitor that lacks IDO-inhibitory activity.[11][16] Additionally, an inactive analog, Necrostatin-1i, which has significantly reduced activity against RIPK1, can be used as a negative control in cellular assays to distinguish RIPK1-dependent effects.[11] However, it's important to note that at high concentrations, Nec-1i may still exhibit some biological activity.[11]

Conclusion

This compound has been an invaluable chemical probe for dissecting the molecular intricacies of necroptosis and for validating RIPK1 as a druggable target. Its specific allosteric inhibition of RIPK1 kinase activity provides a potent means to block the necroptotic cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of necroptosis and associated diseases. As the field advances, a thorough understanding of the mechanism, quantitative effects, and experimental application of this compound will continue to be crucial for the development of novel therapeutics targeting RIPK1-mediated cell death.

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 3. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]

- 5. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. rndsystems.com [rndsystems.com]

- 10. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.sciltp.com [media.sciltp.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. This compound Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Early Studies of Necrostatin-1, a Landmark Necroptosis Inhibitor

This technical guide provides a comprehensive overview of the foundational research on this compound (Nec-1), a pivotal small molecule inhibitor of necroptosis. We will delve into its discovery, mechanism of action, early quantitative data, key experimental protocols, and the critical findings from initial in vivo and in vitro studies that established it as an indispensable tool in cell death research.

Introduction: The Discovery of a New Cell Death Inhibitor

Necroptosis is a form of regulated, caspase-independent cell death that morphologically resembles necrosis.[1] Its discovery challenged the long-held view of necrosis as a purely passive and unregulated process. The field was significantly advanced by the identification of this compound in 2005 through a chemical library screen for inhibitors of tumor necrosis factor (TNF)-induced necrotic cell death.[2][3][4] Subsequent studies identified its specific cellular target as Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator in the necroptosis pathway.[2][4][5] This discovery provided researchers with the first specific chemical tool to probe the function and pathological relevance of necroptosis.

Mechanism of Action: Targeting the RIPK1 Kinase

This compound is an allosteric inhibitor of RIPK1.[6] It selectively binds to a hydrophobic pocket within the kinase domain of RIPK1, locking the enzyme in an inactive conformation.[6] The kinase activity of RIPK1 is essential for the recruitment and phosphorylation of its downstream partner, RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). This cascade of phosphorylation events leads to the formation of a functional complex known as the "necrosome".[5][7] By inhibiting RIPK1's kinase function, Nec-1 prevents the formation of the RIPK1-RIPK3 complex, thereby blocking the entire downstream signaling cascade required for the execution of necroptosis.[8][9]

References

- 1. Structure-activity relationship study of novel necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]

- 4. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 5. m3yapindo.com [m3yapindo.com]

- 6. invivogen.com [invivogen.com]

- 7. media.sciltp.com [media.sciltp.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Necrostatin-1

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necrostatin-1 (Nec-1) is a cornerstone small molecule inhibitor used extensively in the study of regulated necrosis, specifically necroptosis. Its discovery provided a critical tool to dissect the molecular signaling of this lytic, pro-inflammatory cell death pathway. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action as a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), key structure-activity relationships, and detailed experimental protocols for its characterization. This document is intended to serve as a detailed resource for researchers leveraging this compound in basic research and therapeutic development.

Chemical Identity and Physicochemical Properties

This compound is a cell-permeable compound characterized by a core structure comprising an indoleamine moiety linked to a methyl-thiohydantoin group.[1] This structure is fundamental to its biological activity.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | [2][3] |

| Synonyms | Nec-1, Methyl-thiohydantoin-tryptophan (MTH-Trp) | [4] |

| CAS Number | 4311-88-0 | [3][5][6] |

| Molecular Formula | C₁₃H₁₃N₃OS | [2][6] |

| Molecular Weight | 259.33 g/mol | [2][6] |

| SMILES String | CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | [2][3][4] |

| InChI Key | TXUWMXQFNYDOEZ-UHFFFAOYSA-N | [2][3][4] |

| Solubility | Soluble in DMSO (e.g., 14-25 mg/mL) and Ethanol (e.g., 3-5 mg/mL) | [4][5][7] |

Mechanism of Action: Inhibition of RIPK1

This compound functions as a potent and selective allosteric inhibitor of RIPK1, the key upstream kinase in the necroptosis pathway.[1][8][9] It does not compete with ATP. Instead, it binds to a hydrophobic pocket within the RIPK1 kinase domain, stabilizing the enzyme in an inactive conformation.[1][8] This inhibitory action prevents the crucial autophosphorylation of RIPK1 at serine residues (such as Ser166), which is the catalytic step required for the recruitment and activation of downstream signaling partners.[10][11] By locking RIPK1 in this inactive state, this compound effectively blocks the formation of the "necrosome," a signaling complex composed of RIPK1, RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), thereby halting the entire necroptotic cascade.[12][13]

References

- 1. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H13N3OS | CID 2828334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]

- 4. This compound [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [sigmaaldrich.com]

- 7. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.sciltp.com [media.sciltp.com]

- 13. researchgate.net [researchgate.net]

Foundational Research on RIPK1-Dependent Cell Death: A Technical Guide

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular responses to a variety of stimuli, including infection, tissue damage, and inflammatory cytokines.[1] It functions as a key regulator of inflammation and cell death, determining cell fate through a complex interplay of its kinase and scaffold activities.[2][3] Dysregulation of RIPK1 signaling is implicated in a wide range of human pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer, making it a prominent target for therapeutic intervention.[4][5][6][7]

This technical guide provides an in-depth overview of the foundational research on RIPK1-dependent cell death. It is intended for researchers, scientists, and drug development professionals, offering detailed signaling pathways, structured quantitative data, and key experimental protocols to facilitate further investigation into this pivotal area of cell biology.

I. The Dual Role of RIPK1: Scaffold vs. Kinase Activity

RIPK1's function is dichotomous, acting as both a scaffold to promote cell survival and a kinase to induce cell death.[2][8] The specific cellular context and post-translational modifications (PTMs) dictate which function predominates.[9][10]

-

Scaffold Function (Pro-Survival): In its kinase-independent role, RIPK1 acts as a scaffold protein, primarily within the TNF Receptor 1 (TNFR1) signaling complex I.[3][11] Upon TNF-α stimulation, RIPK1 is recruited to the receptor and becomes heavily ubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC).[7][12] This ubiquitination creates a platform to recruit downstream kinases like TAK1 and the IKK complex, leading to the activation of pro-survival and pro-inflammatory signaling pathways such as NF-κB and MAPK.[7][11] This scaffold function is essential for maintaining tissue homeostasis and is demonstrated by the fact that RIPK1-deficient mice die at birth from widespread inflammation and cell death.[13]

-

Kinase Function (Pro-Death): The kinase activity of RIPK1 is essential for its role in initiating programmed cell death, specifically apoptosis and necroptosis.[2][3] This function is tightly regulated and is typically suppressed by the pro-survival signaling of complex I.[10] When pro-survival signals are compromised (e.g., through deubiquitination of RIPK1 or inhibition of caspases), RIPK1's kinase activity is unleashed, leading to the formation of death-inducing signaling complexes.[7][11] Mice with a kinase-dead version of RIPK1 (Ripk1K45A or Ripk1D138N) are viable and healthy, indicating that the kinase activity is dispensable for normal development but is a key driver of inflammation and cell death in pathological contexts.[3][14][15]

II. RIPK1-Dependent Signaling Pathways

RIPK1 is a central mediator of signaling downstream of death receptors like TNFR1, Toll-like receptors (TLRs), and Z-DNA binding protein 1 (ZBP1).[13][16][17] The best-characterized pathway is initiated by TNF-α binding to TNFR1.

A. TNFR1 Signaling: The Decision Point

-

Complex I Formation (Pro-Survival): TNF-α binding to TNFR1 triggers the recruitment of TRADD, TRAF2/5, cIAPs, and RIPK1 to form the membrane-bound Complex I.[18] K63-linked and linear (M1) ubiquitination of RIPK1 within this complex is crucial for activating NF-κB and MAPK pathways, promoting the transcription of pro-survival and inflammatory genes.[12][18]

-

Transition to Complex II (Pro-Death): When Complex I is destabilized, often by the deubiquitination of RIPK1 by enzymes like CYLD, RIPK1 can dissociate and form cytosolic death-inducing complexes, collectively known as Complex II.[7][18]

-

Apoptosis (Complex IIa/IIb): In this pathway, RIPK1 associates with FADD and pro-caspase-8.[18] This proximity facilitates the auto-activation of caspase-8, which then executes apoptosis by cleaving downstream effector caspases. The kinase activity of RIPK1 can be required for this form of apoptosis, particularly when cIAP proteins are depleted.[13][19]

-

Necroptosis (Complex IIc or "Necrosome"): When caspase-8 activity is inhibited (either pharmacologically or by viral proteins), the cell switches to a regulated form of necrosis called necroptosis.[7][20] RIPK1, now deubiquitinated and phosphorylated, interacts with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[13][20] This leads to the phosphorylation and activation of RIPK3, which in turn recruits and phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[20] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[18][20]

-

III. Quantitative Data on RIPK1-Dependent Signaling

Quantitative analysis is crucial for understanding the dynamics of RIPK1 signaling and for the development of targeted inhibitors. The following tables summarize key quantitative data from foundational studies.

Table 1: Pharmacological Inhibitors of RIPK1

| Compound | Target | IC50 | Cell Line / System | Application | Reference |

|---|---|---|---|---|---|

| Necrostatin-1 (Nec-1) | RIPK1 Kinase | ~180-500 nM | Human U937 cells | Necroptosis Inhibition | [21] |

| GSK'253 | RIPK1 Kinase | 0.5 nM | Human HT29 cells | Target Engagement Assay |[22] |

Table 2: Reagent Concentrations in Key In Vitro Assays

| Reagent | Concentration | Cell Type | Assay | Purpose | Reference |

|---|---|---|---|---|---|

| z-VAD-fmk | 20 µM | Mouse BMDMs | Necroptosis Assay | Pan-caspase inhibitor to induce necroptosis | [21] |

| This compound (Nec-1) | 30 µM | Mouse BMDMs | Necroptosis Assay | Specific RIPK1 kinase inhibitor control | [21] |

| Lipopolysaccharide (LPS) | 20 ng/mL | Mouse BMDMs | Necroptosis Assay | TLR4 agonist to stimulate necroptosis | [21] |

| TNF-α | 10-100 ng/mL | Various | Cell Death Assays | Inducer of TNFR1 signaling | [21][23] |

| Smac mimetic | 100-500 nM | Various | Apoptosis/Necroptosis | cIAP antagonist to promote Complex II formation |[21][23] |

IV. Experimental Protocols

Detailed methodologies are essential for the accurate study of RIPK1-dependent cell death.

A. Protocol: In Vitro Necroptosis Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from methods used to induce and quantify RIPK1-dependent necroptosis in primary mouse cells.[21]

-

Cell Culture:

-

Isolate bone marrow progenitors from wild-type, Ripk1D138N/D138N (kinase-dead), or Ripk3-/- mice.

-

Culture progenitors in BMDM differentiation medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and 20% L929-cell conditioned medium) for 7-8 days to generate mature macrophages.

-

Plate mature BMDMs in 96-well plates at a density of ~5x104 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Gently wash the cells with 1x PBS.

-

Pre-treat cells for 1 hour with the pan-caspase inhibitor z-VAD-fmk (final concentration: 20 µM) to block apoptosis. For control wells, add the RIPK1 inhibitor this compound (final concentration: 30 µM) during this pre-treatment step.

-

Induce necroptosis by adding Lipopolysaccharide (LPS) (final concentration: 20 ng/mL).

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 20 hours.

-

-

Viability Measurement (MTS Assay):

-

Add 20 µL of a cell proliferation assay reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Expected Outcome: Wild-type BMDMs treated with LPS + zVAD should exhibit significant cell death, which is rescued by Nec-1. Ripk1D138N/D138N and Ripk3-/- BMDMs should be resistant to this stimulus.

B. Protocol: Immunoprecipitation of the Necrosome (Complex IIc)

This protocol outlines the general steps for isolating the RIPK1/RIPK3 necrosome complex to analyze its components and post-translational modifications.[24][25]

-

Cell Lysis:

-

Culture cells (e.g., HT-29 or L929) to ~80-90% confluency in 10-cm dishes.

-

Treat cells with appropriate stimuli to induce necroptosis (e.g., TNF-α + Smac mimetic + z-VAD-fmk) for the desired time.

-

Wash cells with ice-cold PBS and lyse them on ice with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, protease, and phosphatase inhibitors).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Transfer the pre-cleared lysate to a new tube and add the primary antibody (e.g., anti-RIPK1 or anti-RIPK3). Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against components of the necrosome (e.g., RIPK1, RIPK3, p-RIPK1, p-RIPK3, MLKL, p-MLKL) followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Expected Outcome: In necroptosis-induced samples, immunoprecipitation of RIPK1 should pull down RIPK3 and MLKL. Western blotting should reveal phosphorylated forms of these proteins, confirming the activation of the necroptotic pathway.[24][25]

V. Conclusion

RIPK1 stands as a master regulator at the crossroads of cell survival, inflammation, and programmed cell death. Its dual function as a scaffold and a kinase allows for a nuanced response to cellular stress and immune signals. A thorough understanding of the molecular mechanisms governing RIPK1-dependent apoptosis and necroptosis is paramount for developing novel therapeutics for a host of inflammatory and degenerative diseases.[4][26] The signaling pathways, quantitative data, and experimental protocols outlined in this guide provide a foundational framework for researchers to further explore the complex biology of RIPK1 and harness its therapeutic potential.

References

- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 2. biochem2.com [biochem2.com]

- 3. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Role of Receptor Interacting Protein (RIP) kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RIP1 post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 12. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | RIPK1-Associated Inborn Errors of Innate Immunity [frontiersin.org]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. RIPK1-dependent apoptosis bypasses pathogen blockade of innate signaling to promote immune defense - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

Necrostatin-1: A Technical Guide to the Inhibition of Necrosome Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a regulated form of necrotic cell death orchestrated by a signaling complex known as the necrosome. The formation of this complex is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1 (Nec-1) has been identified as a potent and specific small-molecule inhibitor of RIPK1, serving as an indispensable tool for studying necroptosis and as a lead compound for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound prevents necrosome formation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways.

The Core Mechanism of this compound Action

Necroptosis is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα), which, under apoptosis-deficient conditions, triggers the activation of RIPK1. The kinase activity of RIPK1 is the linchpin for the entire necroptotic cascade.

This compound functions as a highly specific, allosteric inhibitor of RIPK1.[1][2] Its mechanism of action can be detailed in the following steps:

-

Binding to RIPK1: Nec-1 binds to a hydrophobic pocket within the kinase domain of RIPK1, located between the N- and C-lobes.[3] This binding is non-competitive with ATP.[4]

-

Conformational Locking: This interaction locks RIPK1 into a catalytically inactive conformation.[3] This prevents the essential autophosphorylation of RIPK1 on key serine residues (e.g., Ser166 in human RIPK1), which is the first and most critical step for its activation.[5][6]

-

Inhibition of RIPK3 Recruitment: Activated, phosphorylated RIPK1 serves as a scaffold to recruit RIPK3 through interactions between their respective RIP Homotypic Interaction Motifs (RHIMs). By preventing RIPK1 activation, Nec-1 directly blocks the recruitment of RIPK3.[5]

-

Prevention of Necrosome Assembly: The necrosome is a multi-protein complex minimally composed of activated RIPK1, RIPK3, and their downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). Since Nec-1 prevents the initial RIPK1-RIPK3 interaction, the assembly of a functional necrosome is completely abrogated.[2]

-

Blockade of Downstream Signaling: In a functional necrosome, RIPK3 becomes activated and phosphorylates MLKL. By preventing necrosome formation, Nec-1 ensures that MLKL remains in its inactive, unphosphorylated state. This prevents the subsequent oligomerization and translocation of MLKL to the plasma membrane, which is the ultimate execution step of necroptosis that leads to membrane rupture.[7]

In essence, this compound acts as a molecular dam, halting the necroptotic signaling cascade at its source by neutralizing the kinase activity of RIPK1.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various assays and cell lines. The data below is compiled from multiple studies to provide a comparative overview.

| Parameter | Description | Value | Cell Line / System | Reference |

| EC50 | Half-maximal effective concentration for inhibiting TNFα-induced necroptosis. | 490 nM | FADD-deficient Jurkat cells | [8] |

| EC50 | Half-maximal effective concentration for inhibiting TNFα-induced necroptosis. | 490 nM | 293T cells | [1] |

| IC50 | Half-maximal inhibitory concentration against RIPK1 kinase activity. | ~320 nM | In vitro kinase assay | [2] |

| Kd | Dissociation constant for a Nec-1 analog (Sibiriline), indicating binding affinity. | 218 nM | Competition Binding Assay | [6] |

Dose-Dependent Inhibition of Necroptosis in L929 Cells

| Nec-1 Concentration | Inhibition of TNF-induced Necrosis (%) | Reference |

| 1 µM | ~20% | [9] |

| 5 µM | ~50% | [9] |

| 10 µM | ~75% | [10] |

| 20 µM | >90% | [9] |

| 30 µM | >95% | [7] |

Note: The exact values can vary based on specific experimental conditions, including cell density, stimulus concentration, and incubation time.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of Nec-1 to inhibit the autophosphorylation of recombinant RIPK1.

Objective: To quantify the direct inhibitory effect of this compound on RIPK1 kinase activity.

Materials:

-

Recombinant human RIPK1 (e.g., GST-tagged)

-

Kinase Assay Buffer (20 mM HEPES-KOH pH 7.5, 10 mM MnCl₂, 2 mM DTT)

-

ATP solution (10 mM "cold" ATP)

-

[γ-³²P]ATP (10 μCi)

-

This compound stock solution (in DMSO)

-

SDS-PAGE equipment and reagents

-

Phosphorimager or autoradiography film

Protocol:

-

Prepare reactions in microcentrifuge tubes. For each reaction, add 0.2 µg of recombinant human RIPK1 to 30 µL of Kinase Assay Buffer.

-

Add this compound to the desired final concentration (e.g., in a range from 0.1 µM to 100 µM). Include a DMSO-only vehicle control. Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 mM cold ATP and 10 μCi of [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated RIPK1.

-

Quantify the band intensity using densitometry to determine the extent of inhibition relative to the vehicle control.[11]

Cellular Necroptosis Inhibition Assay (MTS Assay)

This cell-based assay measures the protective effect of Nec-1 against a necroptotic stimulus.

Objective: To determine the EC₅₀ of this compound for the inhibition of necroptosis in a cellular context.

Materials:

-

A cell line susceptible to necroptosis (e.g., human HT-29, mouse L929)

-

96-well cell culture plates

-

Necroptotic stimulus: e.g., TNFα (T), Smac mimetic (S), and a pan-caspase inhibitor like z-VAD-FMK (Z). This combination is often referred to as TSZ.

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)[12][13]

-

Plate reader (490 nm absorbance)

Protocol:

-

Seed cells (e.g., HT-29) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells by replacing the medium with the Nec-1 dilutions. Include a DMSO vehicle control. Incubate for 1 hour at 37°C.

-

Induce necroptosis by adding the TSZ stimulus (e.g., 20 ng/mL T, 100 nM S, 20 µM Z) to each well (except for untreated controls).

-

Incubate the plate for 18-24 hours at 37°C.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, until color development is sufficient.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control after subtracting the background (media-only wells). Plot the viability against the log of Nec-1 concentration to determine the EC₅₀.[14][15]

Co-Immunoprecipitation of RIPK1-RIPK3

This assay demonstrates that Nec-1 prevents the physical interaction between RIPK1 and RIPK3.

Objective: To visualize the inhibition of RIPK1-RIPK3 complex formation by this compound.

Materials:

-

Cell line (e.g., HT-29)

-

This compound and TSZ stimulus

-

IP Lysis Buffer (e.g., 1% NP-40, 0.5% Triton X-100 in TBS with protease/phosphatase inhibitors)

-

Anti-RIPK1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibodies for Western Blot: anti-RIPK1, anti-RIPK3

-

Western Blotting equipment

Protocol:

-

Culture cells and treat with: 1) Vehicle (DMSO), 2) TSZ + Vehicle, 3) TSZ + Nec-1 (e.g., 30 µM). Incubate for a time sufficient to induce necrosome formation (e.g., 4-6 hours).

-

Lyse the cells in ice-cold IP Lysis Buffer.

-

Centrifuge the lysates to pellet debris and collect the supernatant.

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads 3-5 times with cold IP Lysis Buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting, probing separate membranes for RIPK1 (to confirm successful IP) and RIPK3 (to detect co-IP). A strong RIPK3 band in the TSZ-treated sample, which is absent or significantly reduced in the Nec-1 co-treated sample, demonstrates the inhibition of the RIPK1-RIPK3 interaction.[16]

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental logic and workflows.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. media.sciltp.com [media.sciltp.com]

- 8. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 10. Dose-dependent effects of this compound supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. materialneutral.info [materialneutral.info]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The specificity of Necrostatin-1 for RIPK1

An In-depth Technical Guide to the Specificity of Necrostatin-1 for RIPK1

Introduction

Necroptosis is a form of regulated necrosis, a lytic, pro-inflammatory mode of cell death executed by a signaling cascade dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2] Given its role in various pathologies, including inflammatory diseases, neurodegeneration, and ischemic injury, RIPK1 has emerged as a significant therapeutic target.[1][2][3] this compound (Nec-1) was the first small-molecule inhibitor of necroptosis to be identified and was subsequently found to be a specific inhibitor of RIPK1.[1][4][5] This technical guide provides a comprehensive overview of the specificity of this compound for RIPK1, detailing its mechanism of action, potency, off-target effects, and the experimental methodologies used to characterize its profile.

Mechanism of Action

This compound is an allosteric inhibitor of RIPK1.[5][6] It does not compete with ATP for the active site but instead binds to a hydrophobic pocket located between the N- and C-terminal lobes of the kinase domain.[4][7] This binding locks RIPK1 into an inactive conformation, preventing the autophosphorylation required for its activation and subsequent downstream signaling to RIPK3.[4][7][8] The specificity of Nec-1 arises from its interaction with this unique allosteric site, which is not universally conserved across the kinome.

Quantitative Analysis of this compound Specificity

The specificity of an inhibitor is quantified by comparing its potency against its intended target versus other potential targets. The following tables summarize the available quantitative data for this compound and its key analogs: Necrostatin-1s (a more stable and specific version) and Necrostatin-1i (an inactive analog).

Table 1: Potency against RIPK1 and Cellular Necroptosis

| Compound | Target/Assay | Cell Line | IC50 / EC50 | Citation(s) |

| This compound | RIPK1 Kinase Activity | - | 182 nM (EC50) | [5][6][9][10] |

| TNF-α-induced Necroptosis | Jurkat | 490 nM (EC50) | [8][9] | |

| TNF-α-induced Necroptosis | 293T | 490 nM (EC50) | [8] | |

| Necrostatin-1s | RIPK1 Kinase Activity | - | equipotent to Nec-1 | [11] |

| TNF-α-induced Necroptosis | L929 | ~10-fold more potent than Nec-1i | [11] | |

| Necrostatin-1i | RIPK1 Kinase Activity | - | >100-fold less active than Nec-1 | [11] |

| TNF-α-induced Necroptosis | L929 | ~10-fold less potent than Nec-1 | [11] |

Table 2: Off-Target Effects of this compound and Analogs

| Compound | Off-Target | Effect | Note | Citation(s) |

| This compound | Indoleamine 2,3-dioxygenase (IDO) | Inhibition | Potent inhibitor, comparable to 1-MT | [9][11][12] |

| PAK1, PKAcα | Partial Inhibition | Identified in a screen of 98 kinases | [11] | |

| Ferroptosis | Inhibition | RIPK1- and IDO-independent antioxidant activity | [13] | |

| Necrostatin-1i | Indoleamine 2,3-dioxygenase (IDO) | Inhibition | Potent inhibitor | [11][12] |

| Necrostatin-1s | Indoleamine 2,3-dioxygenase (IDO) | No Inhibition | Lacks the IDO-targeting effect | [11][12] |

| Kinome Screen (485 kinases) | >1000-fold selective for RIPK1 | Highly specific RIPK1 inhibitor | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context of this compound's activity. The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway and a standard workflow for assessing inhibitor specificity.

Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

Caption: Experimental workflow for assessing the specificity of a RIPK1 inhibitor like this compound.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of inhibitor specificity. The following sections describe methodologies for key experiments cited in the literature.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the autophosphorylation of recombinant RIPK1.

Objective: To determine the IC50 value of this compound against RIPK1 kinase activity.

Materials:

-

Recombinant human RIPK1 (e.g., GST-tagged).

-

This compound and analogs (stock solutions in DMSO).

-

Kinase assay buffer.

-

[γ-³²P]ATP.

-

SDS-PAGE gels and transfer apparatus.

-

Nitrocellulose or PVDF membrane.

-

Autoradiography film or digital imager.

Protocol:

-

Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all reactions (e.g., 0.5%).

-

In a reaction tube, combine recombinant RIPK1 with the diluted this compound or vehicle (DMSO) control.

-

Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.

-

Incubate the reaction at 30°C for 30 minutes.[5]

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Visualize the phosphorylated RIPK1 band by autoradiography.[5]

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Control: In parallel, run a Western blot using an anti-RIPK1 antibody to ensure equal amounts of protein were used in each reaction.[8]

Cellular Necroptosis Assay (TSZ-induced)

This assay evaluates the ability of a compound to protect cells from a specific necroptotic stimulus. The combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor Z-VAD-FMK (Z) is a standard method to induce necroptosis in various cell lines (e.g., HT-29, L929).[14]

Objective: To determine the EC50 value of this compound for the inhibition of necroptosis in a cellular context.

Materials:

-

Human (e.g., HT-29) or murine (e.g., L929) cell line.

-

Cell culture medium and supplements.

-

96-well plates (clear for microscopy/MTT, white for luminescence, black for fluorescence).

-

This compound and controls (e.g., Nec-1s, Nec-1i).

-

TNF-α, Smac mimetic, Z-VAD-FMK.

-

Cell viability assay reagent (e.g., CellTiter-Glo for ATP measurement, Sytox Green for membrane integrity, or MTT).[8]

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound and control compounds in the cell culture medium.

-

Pre-treat the cells by replacing the old medium with the medium containing the diluted compounds or vehicle control. Incubate for 1-2 hours.[14]

-

Prepare the necroptosis-inducing cocktail (TSZ) at the desired final concentration in the cell culture medium.

-

Add the TSZ cocktail to the wells.

-

Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C.[5][15]

-

Assess cell viability using a chosen method:

-

Normalize the data to the vehicle-treated (0% protection) and TSZ-untreated (100% viability) controls.

-

Calculate the EC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[16][17]

Objective: To confirm that this compound directly binds to and stabilizes RIPK1 in intact cells.

Materials:

-

HT-29 or other relevant cell line.

-

This compound.

-

PBS and protease inhibitors.

-

PCR tubes.

-

Thermal cycler or heating blocks.

-

Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

Centrifuge.

-

SDS-PAGE and Western blot equipment.

-

Primary antibody specific for RIPK1.

Protocol:

-

Melt Curve Protocol: a. Culture cells to ~80-90% confluency. b. Treat one batch of cells with a saturating concentration of this compound and another with vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[18] c. Harvest, wash, and resuspend the cells in PBS with protease inhibitors. d. Aliquot the cell suspensions into PCR tubes. e. Heat the aliquots at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature. Include an unheated control.[16] f. Lyse the cells (e.g., by three freeze-thaw cycles). g. Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[19] h. Analyze the soluble fractions by Western blot using an anti-RIPK1 antibody. i. A positive result is indicated by a shift of the RIPK1 melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control.

-

Isothermal Dose-Response (ITDR) Protocol: a. Treat cells with a range of this compound concentrations. b. Heat all samples at a single, fixed temperature (chosen from the melt curve, e.g., the temperature at which ~50% of RIPK1 is denatured in the vehicle sample). c. Process the samples as described above (lysis, centrifugation). d. Analyze the amount of soluble RIPK1 by Western blot. e. Quantify the band intensities to generate a dose-response curve, confirming concentration-dependent stabilization of RIPK1 by this compound.

Conclusion and Future Directions

This compound is a potent and selective allosteric inhibitor of RIPK1, a key mediator of necroptotic cell death.[4][5] Quantitative biochemical and cellular assays consistently demonstrate its activity in the nanomolar range.[5][9] However, the specificity of this compound is not absolute; its significant off-target inhibition of IDO necessitates careful experimental design and interpretation.[11][12] The use of the inactive analog, Nec-1i, as a negative control is complicated by its own potent IDO inhibitory activity.[11][12] Therefore, the more specific analog, Nec-1s, which does not inhibit IDO, is a superior tool for dissecting the specific role of RIPK1 kinase activity in biological processes.[11][12][20] Furthermore, recent evidence suggests Nec-1 may also inhibit ferroptosis through a RIPK1/IDO-independent mechanism, adding another layer of complexity to its biological profile.[13]

For drug development professionals and researchers, it is critical to validate findings obtained with this compound using complementary approaches. These include the use of more specific inhibitors like Nec-1s or structurally distinct RIPK1 inhibitors (e.g., GSK'963), as well as genetic approaches such as siRNA-mediated knockdown or the use of kinase-dead RIPK1 mutant cells.[21][22] By employing the rigorous experimental workflows and protocols detailed in this guide, the scientific community can continue to accurately probe the function of RIPK1 and develop targeted therapeutics for a host of debilitating diseases.

References

- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.sciltp.com [media.sciltp.com]

- 3. researchgate.net [researchgate.net]

- 4. invivogen.com [invivogen.com]

- 5. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. CETSA [cetsa.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 22. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of Necrostatin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of a programmed form of necrosis known as necroptosis.[1][2] Initially identified for its ability to block necrotic cell death, Nec-1 has become an indispensable tool for elucidating the complex signaling pathways governing this process and for exploring its role in a wide array of pathologies.[3] This technical guide provides a comprehensive overview of the physiological effects of this compound, including its mechanism of action, quantitative efficacy, and its impact on various cell death and inflammatory pathways. Detailed experimental protocols for its application in in vitro models and diagrams of the core signaling pathways are provided to facilitate its use in research and drug development.

Core Mechanism of Action

This compound functions as an allosteric and ATP-competitive inhibitor of RIPK1.[4][5] It binds to a specific hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[2] This action is crucial because the kinase activity of RIPK1 is essential for the downstream signaling cascade that leads to necroptosis.

Specifically, in the TNF-α induced necroptosis pathway, the binding of TNF-α to its receptor (TNFR1) recruits a series of proteins, including RIPK1, to form Complex I, which typically promotes cell survival via NF-κB activation.[1] However, under conditions where caspase-8 is inhibited, RIPK1 dissociates from Complex I and interacts with RIPK3 to form a pro-necroptotic complex known as the necrosome.[6][7] The kinase activity of RIPK1 is required for the autophosphorylation and activation of RIPK3 within this complex. Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptotic pathway.[6][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7]

By inhibiting the kinase activity of RIPK1, this compound prevents the formation and activation of the necrosome, thereby blocking the entire downstream necroptotic cascade.[1][9]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative parameters.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Conditions | Reference(s) |

| EC₅₀ (Necroptosis Inhibition) | 490 nM | Jurkat cells | TNF-α-induced necroptosis | [10][11] |

| EC₅₀ (RIPK1 Inhibition) | 182 nM | In vitro kinase assay | ATP-competitive inhibition | [4][5][11] |

| Typical Working Concentration | 10 - 30 µM | Various cell lines (e.g., HT-29, L929) | In vitro necroptosis assays | [2][12] |

Table 2: Pharmacokinetic Properties of this compound (Rat Model)

| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) | Reference(s) |

| Cₘₐₓ | 1733 µg/L | 648 µg/L | [13] |

| t₁/₂ | 1.8 hours | 1.2 hours | [13] |

| Absolute Bioavailability | - | 54.8% | [13][14][15] |

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the TNF-α induced necroptosis pathway and the point of intervention for this compound.

Caption: this compound inhibits necroptosis by targeting RIPK1 kinase activity.

Experimental Workflow for In Vitro Necroptosis Assay

This diagram outlines a typical workflow for inducing and assessing necroptosis and its inhibition by this compound in a cell culture model.

Caption: Workflow for evaluating this compound's effect on induced necroptosis.

Detailed Experimental Protocol: In Vitro Necroptosis Induction and Inhibition

This protocol provides a framework for inducing necroptosis in a suitable cell line (e.g., human HT-29 or murine L929 cells) and assessing the inhibitory effect of this compound.

Materials

-

Cell Line: HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma)

-

Culture Medium: Appropriate complete medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

-

Reagents:

-

Human or Murine TNF-α (Tumor Necrosis Factor-alpha)

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound (Nec-1)

-

DMSO (vehicle for z-VAD-FMK and Nec-1)

-

-

Assay Kits:

-

Cell viability assay (e.g., CellTiter-Glo®)

-

LDH cytotoxicity assay kit

-

-

Equipment:

-

96-well cell culture plates (white for luminescence, clear for absorbance)

-

CO₂ incubator (37°C, 5% CO₂)

-

Plate reader (luminometer and/or spectrophotometer)

-

Procedure

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.[10]

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Reagent Preparation:

-

Inhibitor Pre-treatment:

-

Necroptosis Induction:

-

Prepare a 10X induction cocktail containing TNF-α and z-VAD-FMK in a complete medium. Typical final concentrations are:

-

Add 10 µL of the 10X induction cocktail to each well.

-

Include controls: untreated cells, cells with Nec-1 alone, cells with TNF-α + z-VAD-FMK alone.

-

-

Incubation:

-

Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C.[12] The optimal time should be determined empirically for the specific cell line.

-

-

Assessment of Necroptosis:

-

Cell Viability Assay: Quantify cell viability by measuring ATP levels using a luminescent assay like CellTiter-Glo®, following the manufacturer's instructions. A decrease in luminescence indicates cell death.

-

LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane rupture. Perform the assay according to the manufacturer's protocol. An increase in LDH activity corresponds to increased necroptosis.

-

Western Blotting (Optional): For mechanistic validation, lyse cells and perform western blotting to detect the phosphorylated (active) form of MLKL (p-MLKL), which is a specific marker of necroptosis.

-

Broader Physiological Implications and Off-Target Effects

While this compound is a cornerstone for studying necroptosis, its physiological effects extend beyond this pathway.

-

Anti-inflammatory Effects: By inhibiting RIPK1-dependent cell death, Nec-1 can reduce the release of damage-associated molecular patterns (DAMPs), thereby mitigating inflammation.[14][17] However, some studies suggest that Nec-1 can also directly modulate inflammatory signaling independent of its effect on cell death.[1]

-

Effects on Apoptosis and Autophagy: The role of RIPK1 is complex and context-dependent. In some scenarios, RIPK1 kinase activity can promote apoptosis (a process termed RIP-dependent apoptosis or RDA).[1] In such cases, Nec-1 can be anti-apoptotic.[18] Conversely, there are reports of Nec-1 promoting apoptosis in neutrophils, suggesting cell-type specific effects.[19] Its interplay with autophagy is also multifaceted, with some studies showing an inhibitory effect on this process.[14]

-

Off-Target Effects: It is crucial to acknowledge that Nec-1 has known off-target effects. It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[18][20] This secondary activity should be considered when interpreting results, especially in studies related to immunology and cancer.[21]

Conclusion

This compound is a powerful pharmacological tool for investigating the physiological and pathological roles of necroptosis. Its specific inhibition of RIPK1 kinase activity provides a means to dissect this complex signaling pathway and to explore its therapeutic potential in a variety of diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions.[1][14] However, researchers must remain mindful of its context-dependent effects on other cell death pathways and its known off-target activities. The methodologies and data presented in this guide offer a robust framework for the effective application of this compound in a research setting.

References

- 1. This compound and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. caymanchem.com [caymanchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Quantitative analysis of this compound, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound: a promising compound for neurological disorders [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Necroptosis inhibitor this compound promotes cell protection and physiological function in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective Effects of this compound in Acute Pancreatitis: Partial Involvement of Receptor Interacting Protein Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors this compound (Nec-1) and 7-Cl-O-Nec-1 (Nec-1s) are potent inhibitors of NAD(P)H: Quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RIP1-Dependent and Independent Effects of this compound in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

Necrostatin-1: A Deep Dive into its Role and Therapeutic Potential in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, has emerged as a critical driver of inflammation and tissue damage in a multitude of diseases. Necrostatin-1 (Nec-1), a potent and specific small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), has been instrumental in elucidating the role of this cell death pathway.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action and its application in various preclinical inflammatory disease models. We consolidate key quantitative data, present detailed experimental methodologies, and visualize complex signaling pathways to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of targeting necroptosis.

Introduction to Necroptosis and this compound

Necroptosis is a programmed form of cell death characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response.[1] This pathway is activated under conditions where apoptosis is inhibited and is mediated by a core signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4]

This compound is an allosteric inhibitor of RIPK1 that binds to a hydrophobic pocket in its kinase domain, locking it in an inactive conformation.[2] This action prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3, thereby blocking the formation of the necrosome complex and inhibiting necroptotic cell death.[1][2] Due to its specificity, Nec-1 has become an invaluable tool for studying the pathological implications of necroptosis.[5] It's important to note that a more stable and specific analogue, Necrostatin-1s (Nec-1s), has been developed to overcome some of the off-target effects and metabolic instability of the original compound, particularly its inhibition of indoleamine 2,3-dioxygenase (IDO).[6]

Signaling Pathway of Necroptosis Inhibition by this compound

The canonical necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1). The binding of TNF-α to TNFR1 leads to the formation of Complex I, which can initiate pro-survival signaling through NF-κB.[1] However, under conditions where components of Complex I are deubiquitinated and caspase-8 is inhibited, RIPK1 can dissociate and form a cytosolic complex with RIPK3, known as the necrosome.[1] This leads to the phosphorylation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its disruption.[4] this compound intervenes at the level of RIPK1 activation, preventing these downstream events.

Applications of this compound in Inflammatory Disease Models

This compound has demonstrated significant therapeutic efficacy in a wide range of preclinical models of inflammatory diseases.

Acute Lung Injury (ALI)

In models of lipopolysaccharide (LPS)-induced ALI, this compound treatment has been shown to reduce lung injury, decrease the infiltration of inflammatory cells, and lower the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF) and lung tissue.[7][8][9]

Table 1: Effects of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

| Parameter | Control (LPS) | This compound (LPS + Nec-1) | Reference |

| Lung Injury Score | Significantly increased | Significantly reduced | [7] |

| Total Protein in BALF (µg/ml) | Markedly elevated | Significantly decreased | [7] |

| TNF-α in BALF (pg/ml) | High | Significantly reduced | [7][9] |

| IL-6 in BALF (pg/ml) | High | Significantly reduced | [7][9] |

| RIPK1 Expression | Upregulated | Reduced | [7][8] |

| RIPK3 Expression | Upregulated | Reduced | [7][8] |

| Myeloperoxidase (MPO) Activity | Increased | Decreased | [9] |

| Survival Rate | Reduced | Significantly prolonged | [9] |

Inflammatory Bowel Disease (IBD)

In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, this compound administration alleviates disease symptoms, including weight loss and colon shortening, and reduces mucosal damage.[10][11] It also suppresses the production of pro-inflammatory cytokines and inhibits colitis-associated tumorigenesis.[10][12]

Table 2: Effects of this compound in a Mouse Model of DSS-Induced Colitis

| Parameter | Control (DSS) | This compound (DSS + Nec-1) | Reference |

| Body Weight Loss (%) | Significant loss | Significantly attenuated | [11] |

| Colon Length (cm) | Significantly shortened | Significantly longer | [11] |

| Histological Score | High | Significantly reduced | [11] |

| Serum IL-6 (pg/ml) | Markedly elevated | Significantly decreased | [10][12] |

| RIPK1 Expression in Colon | Upregulated | Inhibited | [10] |

| RIPK3 Expression in Colon | Upregulated | Inhibited | [10] |

| Tumor Number (CAC model) | Increased | Significantly suppressed | [10] |

Ischemia-Reperfusion (I/R) Injury

This compound has shown protective effects in various models of I/R injury, including in the brain, heart, kidney, and skeletal muscle.[13][14][15][16] It reduces infarct size, improves functional outcomes, and decreases markers of cell death and inflammation.[1][14]

Table 3: Effects of this compound in Models of Ischemia-Reperfusion Injury

| Disease Model | Parameter | Control (I/R) | This compound (I/R + Nec-1) | Reference |

| Cerebral I/R (Rat) | Infarct Volume (mm³) | Large | Significantly reduced | [14] |